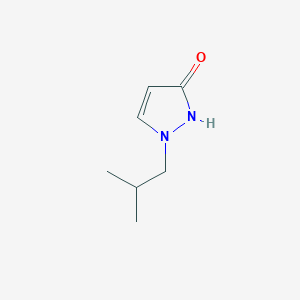
1-Isobutyl-1H-pyrazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and a hydroxyl group at the third position, along with an isobutyl group attached to the first position
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an acetylenic ketone with methylhydrazine or aryl hydrazines in ethanol can yield pyrazole derivatives . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions, followed by in situ oxidation using bromine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods may vary depending on the manufacturer and the desired application of the compound.
化学反応の分析
Types of Reactions: 1-Isobutyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
1-Isobutyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Isobutyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrazole ring play a crucial role in its reactivity and biological activity. For instance, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .
類似化合物との比較
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar structural features but different substituents.
4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): Compounds with two pyrazole rings connected by a methylene bridge, exhibiting diverse biological activities.
Uniqueness: 1-Isobutyl-1H-pyrazol-3-ol is unique due to its specific substituents, which influence its chemical reactivity and biological properties. The presence of the isobutyl group and hydroxyl group at specific positions distinguishes it from other pyrazole derivatives and contributes to its distinct applications in various fields.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
2-(2-methylpropyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H12N2O/c1-6(2)5-9-4-3-7(10)8-9/h3-4,6H,5H2,1-2H3,(H,8,10) |
InChIキー |
PEPSFKSLIPUNHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13586883.png)

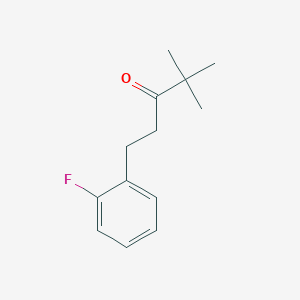
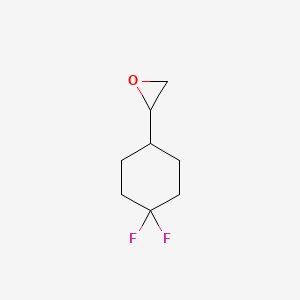
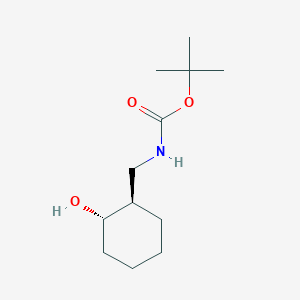
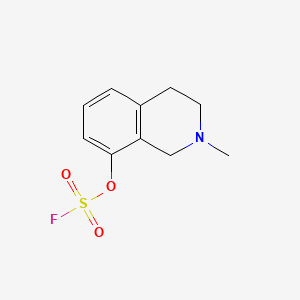

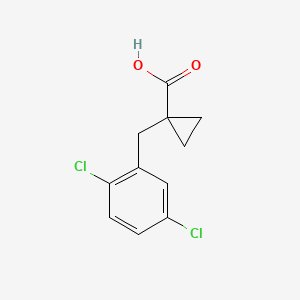
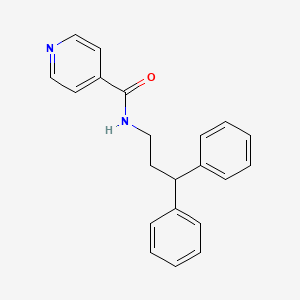

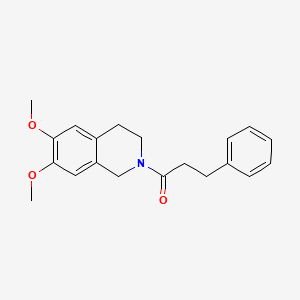

![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)
